molecular formula C10H11N3O B13113934 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone CAS No. 620604-03-7

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone

Cat. No.: B13113934
CAS No.: 620604-03-7
M. Wt: 189.21 g/mol
InChI Key: GTXRKQAOYZUDAN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone typically involves multistep reactions. One common method includes:

    Formation of the Imidazo Ring: This can be achieved through the condensation of appropriate precursors, such as 2,6-dimethylimidazole, with suitable aldehydes or ketones under acidic or basic conditions.

    Cyclization to Form the Pyrazine Ring: The intermediate product undergoes cyclization with reagents like hydrazine or its derivatives to form the pyrazine ring.

    Introduction of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazo ring.

Uniqueness: 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its pyridine and pyrimidine analogs.

Properties

CAS No.

620604-03-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-5-13-9(4-11-6)12-7(2)10(13)8(3)14/h4-5H,1-3H3

InChI Key

GTXRKQAOYZUDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)C)C)C=N1

Origin of Product

United States

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